4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline
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Overview
Description
4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloromethanesulfonyl group, a nitro group, and a diethylamino group attached to an aniline ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline typically involves the reaction of N,N-diethyl-2-nitroaniline with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the aniline ring is oxidized to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Substitution: Products such as azido or thiocyanato derivatives.
Reduction: The major product is 4-(Chloromethanesulfonyl)-N,N-diethyl-2-aminoaniline.
Oxidation: Quinone derivatives are the major products formed.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonyl group can also participate in covalent bonding with nucleophilic sites on proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-N,N-dimethyl-2-nitroaniline
- 4-(Chloromethanesulfonyl)-N,N-diethyl-3-nitroaniline
- 4-(Bromomethanesulfonyl)-N,N-diethyl-2-nitroaniline
Uniqueness
4-(Chloromethanesulfonyl)-N,N-diethyl-2-nitroaniline is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the chloromethanesulfonyl group makes it a versatile intermediate for further chemical modifications, while the nitro group provides potential for reduction to biologically active amines. The diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61496-64-8 |
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Molecular Formula |
C11H15ClN2O4S |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N,N-diethyl-2-nitroaniline |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-13(4-2)10-6-5-9(19(17,18)8-12)7-11(10)14(15)16/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
JBNHQAPLDUELLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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